molecular formula C12H26N2 B5820098 N,N,N'-trimethyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine

N,N,N'-trimethyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine

Cat. No. B5820098
M. Wt: 198.35 g/mol
InChI Key: ZCLMRFRSMMXNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,N'-trimethyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine, also known as TMC-1,2-ED or TMCED, is a cyclic diamine compound that has been widely used in scientific research. This compound is synthesized through a multistep process and has been found to have numerous applications in various fields, including organic chemistry, biochemistry, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N,N'-trimethyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine is not well understood, but it is believed to interact with metal ions and form stable complexes. These complexes have been shown to have catalytic activity in various reactions, including the oxidation of alcohols and the reduction of ketones. N,N,N'-trimethyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine has also been found to be an effective chiral ligand for enantioselective reactions.
Biochemical and Physiological Effects:
N,N,N'-trimethyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and has low cytotoxicity. It has also been shown to have good solubility in organic solvents, making it suitable for use in various applications.

Advantages and Limitations for Lab Experiments

N,N,N'-trimethyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine has several advantages for use in lab experiments. It is easy to synthesize and has high purity, making it suitable for use in various reactions. It is also stable and has good solubility in organic solvents. However, N,N,N'-trimethyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for the use of N,N,N'-trimethyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine in scientific research. One potential application is in the development of new catalysts for organic reactions. N,N,N'-trimethyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine could also be used as a building block for the synthesis of new biologically active compounds. Additionally, N,N,N'-trimethyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine could be used as a stabilizer for metal nanoparticles in various applications, including drug delivery and imaging.
In conclusion, N,N,N'-trimethyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine is a cyclic diamine compound that has been extensively used in scientific research due to its unique chemical properties. It has been synthesized through a multistep process and has numerous applications in various fields. N,N,N'-trimethyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine has been found to be non-toxic and has low cytotoxicity. It has several advantages for use in lab experiments, including its stability and solubility in organic solvents. There are several future directions for the use of N,N,N'-trimethyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine in scientific research, including the development of new catalysts and the synthesis of new biologically active compounds.

Synthesis Methods

The synthesis of N,N,N'-trimethyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine involves several steps, including the reaction of 4-methylcyclohexanone with nitroethane, followed by the reduction of the nitro group using sodium borohydride. The resulting amine is then reacted with formaldehyde and dimethylamine to produce N,N,N'-trimethyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine. This method has been optimized to produce high yields of N,N,N'-trimethyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine with high purity.

Scientific Research Applications

N,N,N'-trimethyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine has been extensively used in scientific research due to its unique chemical properties. It has been used as a ligand in metal-catalyzed reactions, as a chiral auxiliary in asymmetric synthesis, and as a building block for the synthesis of various biologically active compounds. N,N,N'-trimethyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine has also been used as a stabilizer for metal nanoparticles and in the preparation of functionalized surfaces.

properties

IUPAC Name

N,N,N'-trimethyl-N'-(4-methylcyclohexyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-11-5-7-12(8-6-11)14(4)10-9-13(2)3/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLMRFRSMMXNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N(C)CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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